

# A Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)propanoic Acid

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## Compound of Interest

Compound Name: **2-(4-Bromophenyl)propanoic acid**

Cat. No.: **B2685409**

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This guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of **2-(4-Bromophenyl)propanoic acid**. It is intended for researchers, scientists, and professionals in drug development who utilize arylpropionic acid derivatives as scaffolds for creating novel therapeutic agents.

## Core Molecular Profile and Physicochemical Properties

**2-(4-Bromophenyl)propanoic acid**, a derivative of propionic acid, belongs to the class of arylpropionic acids, a group renowned for its pharmacological significance, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs).<sup>[1][2]</sup> The molecule's structure, featuring a bromine atom on the phenyl ring, makes it a valuable and versatile intermediate for further chemical modification in drug discovery.<sup>[3][4]</sup> Its core function is often as a foundational scaffold for building more complex molecules with specific biological targets.

The fundamental properties of this compound are summarized below.

Property	Value	Source
IUPAC Name	2-(4-bromophenyl)propanoic acid	--INVALID-LINK--[5]
CAS Number	53086-53-6	--INVALID-LINK--[6]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	--INVALID-LINK--[5]
Molecular Weight	229.07 g/mol	--INVALID-LINK--[5]
Appearance	Solid	--INVALID-LINK--[4]

## Synthesis and Mechanistic Rationale

While various synthetic routes exist for arylpropionic acids, a common and illustrative method for preparing **2-(4-Bromophenyl)propanoic acid** is through the electrophilic aromatic substitution (bromination) of 2-phenylpropanoic acid. This approach is logical due to the directing effects of the substituents on the benzene ring.

### Experimental Protocol: Electrophilic Bromination

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-phenylpropanoic acid in a suitable inert solvent such as glacial acetic acid.
- Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr<sub>3</sub>). The catalyst is crucial as it polarizes the bromine molecule (Br<sub>2</sub>), making it a more potent electrophile (Br<sup>+</sup>).
- Bromination: Slowly add a stoichiometric equivalent of liquid bromine (Br<sub>2</sub>) dissolved in glacial acetic acid to the flask via the dropping funnel at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
- Reaction Monitoring: Allow the mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.

- Extraction & Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(4-Bromophenyl)propanoic acid**.

#### Causality of Experimental Choices:

- Directing Effects: The alkyl group (-CH(CH<sub>3</sub>)COOH) on the benzene ring is an ortho-, para-director. Although the carboxylic acid moiety is deactivating, the activating effect of the alkyl chain and steric hindrance at the ortho positions favor the substitution of bromine at the para position, leading to the desired 4-bromo isomer.
- Catalyst: FeBr<sub>3</sub> acts as a Lewis acid, accepting a lone pair from one of the bromine atoms in Br<sub>2</sub>. This interaction weakens the Br-Br bond and generates a highly electrophilic "Br<sup>+</sup>" species, which is necessary to overcome the aromatic stability of the benzene ring.

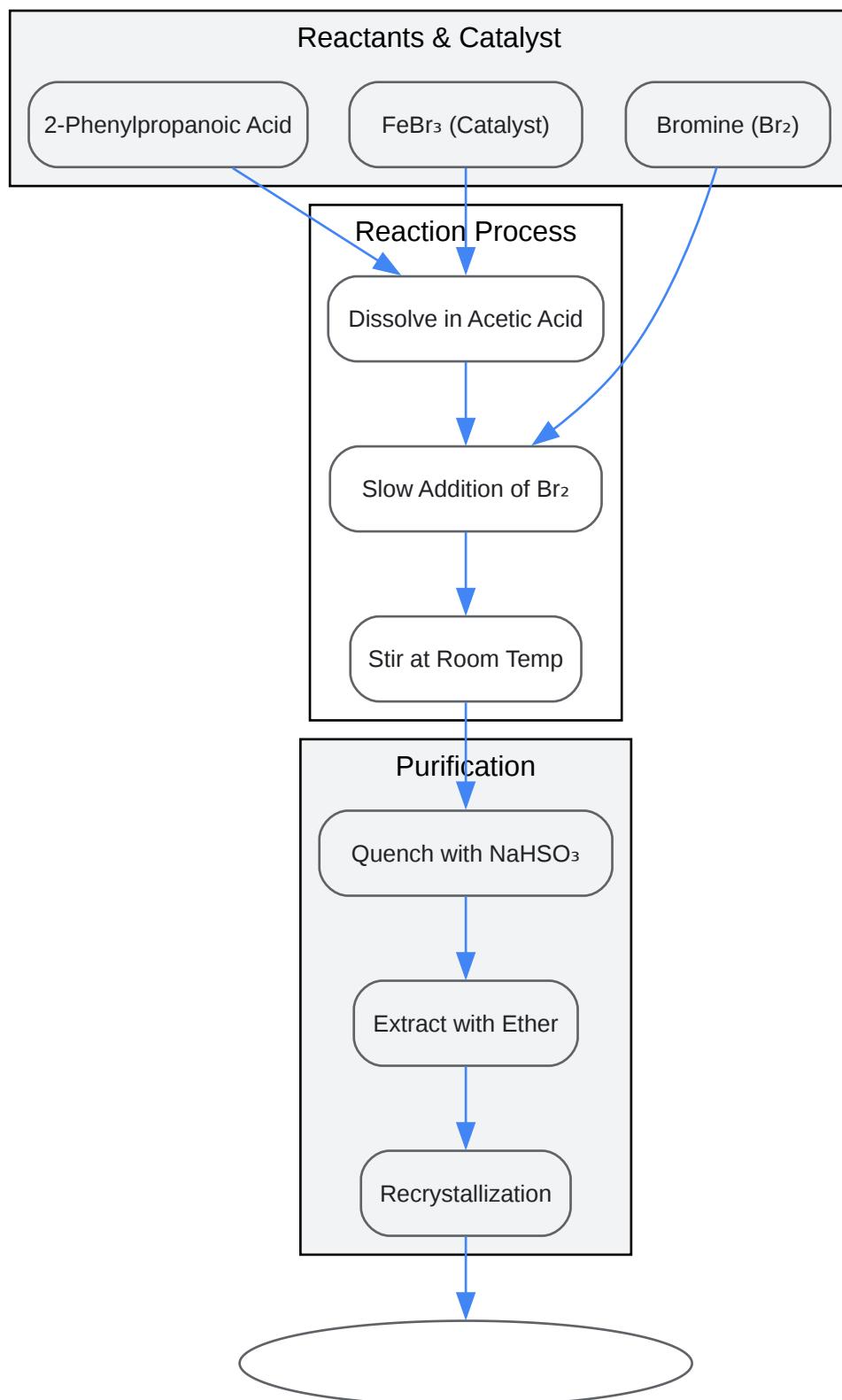
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Fig. 1: Synthesis workflow for **2-(4-Bromophenyl)propanoic acid**.

## Structural Elucidation via Spectroscopy

The molecular structure of **2-(4-Bromophenyl)propanoic acid** can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique	Predicted/Observed Data	Interpretation
<sup>1</sup> H NMR	~12.0 ppm (s, 1H), ~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H), ~3.7 ppm (q, 1H), ~1.5 ppm (d, 3H)	-COOH: Highly deshielded singlet. Aromatic: AA'BB' system of doublets. -CH: Quartet due to coupling with -CH <sub>3</sub> . -CH <sub>3</sub> : Doublet due to coupling with -CH.
<sup>13</sup> C NMR	~178 ppm, ~140 ppm, ~132 ppm, ~129 ppm, ~121 ppm, ~45 ppm, ~18 ppm	C=O: Carbonyl carbon. Aromatic: 4 distinct signals (C-Br, C-C(H)COOH, 2x C-H). -CH: Methine carbon. -CH <sub>3</sub> : Methyl carbon.
IR Spec.	2500-3300 cm <sup>-1</sup> (broad), ~1700 cm <sup>-1</sup> (strong), ~1600, 1475 cm <sup>-1</sup> (medium), 500-600 cm <sup>-1</sup> (medium)	O-H: Carboxylic acid H-bonding. C=O: Carbonyl stretch. C=C: Aromatic ring stretch. C-Br: Halogen stretch.
Mass Spec.	M <sup>+</sup> at m/z 228, M <sup>++2</sup> at m/z 230 (1:1 ratio); Fragment at m/z 183/185	Molecular Ion: Characteristic isotopic pattern of bromine. Fragmentation: Loss of carboxyl group (-COOH, 45 Da).

### Mass Spectrometry (MS)

The electron ionization mass spectrum provides two key pieces of information: the molecular weight and the presence of bromine. The spectrum available from the NIST database clearly shows a pair of peaks for the molecular ion (M<sup>+</sup>) at m/z 228 and 230.<sup>[6]</sup> This is the hallmark signature of a molecule containing one bromine atom, as bromine has two stable isotopes, <sup>79</sup>Br

and  $^{81}\text{Br}$ , in nearly equal abundance. A prominent fragmentation pattern is the loss of the carboxyl radical (-COOH), resulting in a fragment ion at  $m/z$  183/185.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- Carboxyl Proton (-COOH): A characteristic broad singlet is expected far downfield, typically around 12.0 ppm, due to the acidic nature and hydrogen bonding of the proton.
- Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system. The two protons adjacent to the electron-withdrawing bromine atom are chemically equivalent and appear as a doublet around 7.5 ppm. The two protons adjacent to the propanoic acid group are also equivalent and appear as a second doublet slightly upfield, around 7.2 ppm.
- Methine Proton (-CH): This proton is adjacent to both the electron-withdrawing phenyl ring and the carbonyl group, placing its signal around 3.7 ppm. It is split into a quartet by the three neighboring methyl protons ( $n+1 = 3+1 = 4$ ).
- Methyl Protons (-CH<sub>3</sub>): These three protons are coupled to the single methine proton, resulting in a doublet at approximately 1.5 ppm ( $n+1 = 1+1 = 2$ ).

### Infrared (IR) Spectroscopy

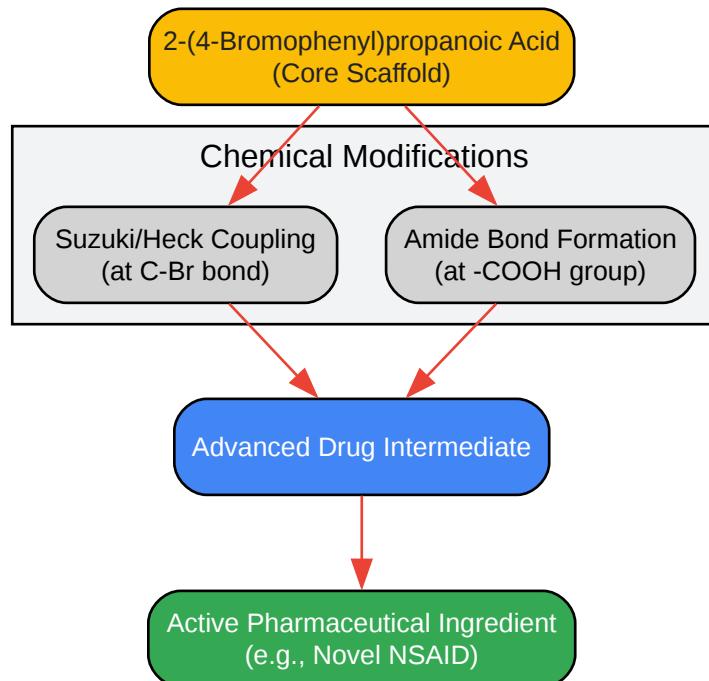
The IR spectrum is used to identify the functional groups present.

- O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$  is the most definitive feature of the carboxylic acid, arising from O-H stretching within a hydrogen-bonded dimer.
- C=O Stretch: A sharp, intense absorption peak around 1700  $\text{cm}^{-1}$  corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
- C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the fingerprint region, typically between 500-600  $\text{cm}^{-1}$ .

## Applications in Drug Development and Research

Arylpropionic acids are a cornerstone of anti-inflammatory therapy.<sup>[1]</sup> While **2-(4-Bromophenyl)propanoic acid** is not an end-product drug itself, its structure makes it an ideal starting point or intermediate for the synthesis of more complex and potent drug candidates.

- Scaffold for NSAID Analogs: The propionic acid moiety is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.<sup>[7][8]</sup> Researchers can use this molecule as a base to synthesize novel NSAIDs, potentially with improved efficacy or reduced side effects.<sup>[9][10][11]</sup>
- Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a lead compound with higher affinity.<sup>[3][4]</sup> **2-(4-Bromophenyl)propanoic acid** serves as an excellent fragment due to its defined chemical handles: the carboxylic acid for amide bond formation and the bromo-phenyl group for cross-coupling reactions (e.g., Suzuki, Heck), allowing for systematic expansion of the molecule.



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*Fig. 2: Role as a scaffold in drug development.*

## Safety and Handling

As a laboratory chemical, **2-(4-Bromophenyl)propanoic acid** must be handled with appropriate care. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

- Hazard Statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.

- Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.

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